molecular formula C11H17NO B117736 2-(4-Ethoxyphenyl)propan-2-amine CAS No. 153002-40-5

2-(4-Ethoxyphenyl)propan-2-amine

Cat. No. B117736
M. Wt: 179.26 g/mol
InChI Key: MZTZDLBTPXQHQJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)propan-2-amine is a chemical compound with the CAS Number: 153002-40-5 . Its molecular weight is 179.26 . The IUPAC name for this compound is 2-(4-ethoxyphenyl)-2-propanamine .


Molecular Structure Analysis

The molecular structure of 2-(4-Ethoxyphenyl)propan-2-amine can be represented by the SMILES string NC(C)(C)C(C=C1)=CC=C1OCC . The InChI code for this compound is 1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3 .

Scientific Research Applications

Optical Active Intermediate Synthesis

A study by Fan et al. (2008) details a method for synthesizing (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, from d-alanine. This synthesis demonstrates the compound's relevance in producing intermediates for pharmaceutical applications (Wei Fan, Lei Chen, Li Hai, Yong Wu, 2008).

Antimicrobial Activity

Patel, Gandhi, and Sharma (2010) synthesized 6-(Substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, demonstrating their potential for antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents (N. Patel, A. Gandhi, R. D. Sharma, 2010).

Material Modification

Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification enhances the hydrogels' swelling properties and thermal stability, indicating applications in medical and material sciences (H. M. Aly, H. L. A. El-Mohdy, 2015).

Catalysis and Synthetic Chemistry

A study by Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's potential in catalysis and as a precursor for antimicrobial agents, such as Levofloxacin (Ángela Mourelle-Insua, María López-Iglesias, V. Gotor, V. Gotor‐Fernández, 2016).

properties

IUPAC Name

2-(4-ethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZDLBTPXQHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629747
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)propan-2-amine

CAS RN

153002-40-5
Record name 4-Ethoxy-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153002-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 4-ethoxybenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 60%.
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